molecular formula C11H13N3O B8774117 Acetamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)- CAS No. 29574-31-0

Acetamide, N-(4,5-dihydro-1-phenyl-1H-pyrazol-3-yl)-

Cat. No. B8774117
CAS RN: 29574-31-0
M. Wt: 203.24 g/mol
InChI Key: OFALDRHRMJLQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04447442

Procedure details

A 10.0 g. amount of 3-amino-1-phenyl-2-pyrazoline (prepared in Example 8) and 10.0 ml. of acetic anhydride are mixed together and allowed to stand at room temperature for one hour. The resulting solid is collected, dissolved in dichloromethane and passed through a short column of a hydrous magnesium silicate. The effluent is heated and hexane is added to crystallize 1.2 g. of the desired product as yellow prisms, m.p. 190°-191° C.
Name
3-amino-1-phenyl-2-pyrazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([NH:5][C:6]1[CH2:10][CH2:9][N:8]([C:11]2[CH:16]=[CH:15][C:14](C(=O)C(F)(F)F)=[CH:13][CH:12]=2)[N:7]=1)=[O:4].C(OC(=O)C)(=O)C>>[C:11]1([N:8]2[CH2:9][CH2:10][C:6]([NH:5][C:3](=[O:4])[CH3:2])=[N:7]2)[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
3-amino-1-phenyl-2-pyrazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)NC1=NN(CC1)C1=CC=C(C=C1)C(C(F)(F)F)=O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
The effluent is heated
ADDITION
Type
ADDITION
Details
hexane is added
CUSTOM
Type
CUSTOM
Details
to crystallize 1.2 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)N1N=C(CC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.